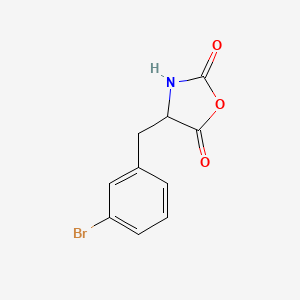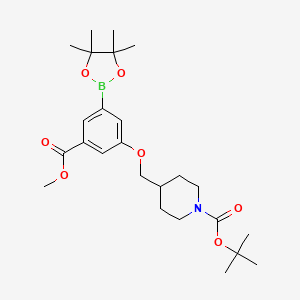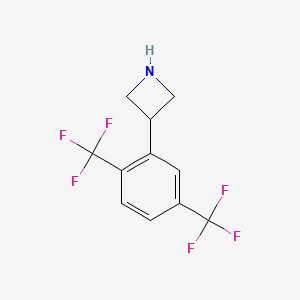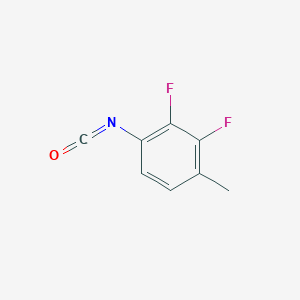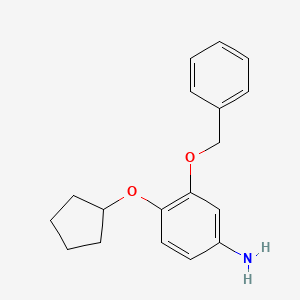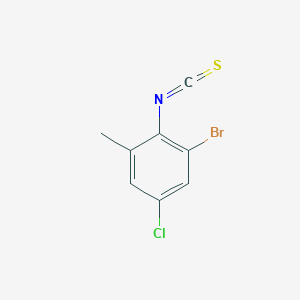
O-(2-Methyl-4-nitrophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Methyl-4-nitrophenyl)hydroxylamine: is an organic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a hydroxylamine group attached to a 2-methyl-4-nitrophenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylphenol: The synthesis begins with the nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts.
Reduction to 2-Methyl-4-nitroaniline: The 2-methyl-4-nitrophenol is then reduced to 2-methyl-4-nitroaniline using reducing agents such as iron powder and hydrochloric acid.
Formation of O-(2-Methyl-4-nitrophenyl)hydroxylamine: Finally, the 2-methyl-4-nitroaniline is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(2-Methyl-4-nitrophenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: O-(2-Methyl-4-nitrophenyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments.
Polymer Synthesis: It is employed in the synthesis of polymers with specific properties.
Mécanisme D'action
Mechanism: O-(2-Methyl-4-nitrophenyl)hydroxylamine exerts its effects through its reactive hydroxylamine group. This group can participate in various chemical reactions, including nucleophilic addition and substitution. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can bind to proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
O-(4-Nitrophenyl)hydroxylamine: Similar in structure but lacks the methyl group at the 2-position.
O-(2-Nitrophenyl)hydroxylamine: Similar but has a nitro group at the 2-position instead of the 4-position.
O-(2-Methyl-5-nitrophenyl)hydroxylamine: Similar but has the nitro group at the 5-position.
Uniqueness: O-(2-Methyl-4-nitrophenyl)hydroxylamine is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
94832-63-0 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
O-(2-methyl-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-6(9(10)11)2-3-7(5)12-8/h2-4H,8H2,1H3 |
Clé InChI |
WMJNTKUERKUBNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)

